Cas no 2227808-71-9 ((2S)-4-(2-fluoropyridin-3-yl)butan-2-ol)

(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-4-(2-fluoropyridin-3-yl)butan-2-ol
- EN300-1822840
- 2227808-71-9
-
- インチ: 1S/C9H12FNO/c1-7(12)4-5-8-3-2-6-11-9(8)10/h2-3,6-7,12H,4-5H2,1H3/t7-/m0/s1
- InChIKey: UCXYRRILIAJDAY-ZETCQYMHSA-N
- ほほえんだ: FC1C(=CC=CN=1)CC[C@H](C)O
計算された属性
- せいみつぶんしりょう: 169.090292168g/mol
- どういたいしつりょう: 169.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1822840-10.0g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1822840-0.5g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 0.5g |
$1660.0 | 2023-09-19 | ||
Enamine | EN300-1822840-0.05g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 0.05g |
$1452.0 | 2023-09-19 | ||
Enamine | EN300-1822840-1.0g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1822840-10g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 10g |
$7435.0 | 2023-09-19 | ||
Enamine | EN300-1822840-0.25g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 0.25g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1822840-1g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 1g |
$1729.0 | 2023-09-19 | ||
Enamine | EN300-1822840-2.5g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 2.5g |
$3389.0 | 2023-09-19 | ||
Enamine | EN300-1822840-5.0g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 5g |
$5014.0 | 2023-06-01 | ||
Enamine | EN300-1822840-0.1g |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol |
2227808-71-9 | 0.1g |
$1521.0 | 2023-09-19 |
(2S)-4-(2-fluoropyridin-3-yl)butan-2-ol 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
(2S)-4-(2-fluoropyridin-3-yl)butan-2-olに関する追加情報
Research Brief on (2S)-4-(2-fluoropyridin-3-yl)butan-2-ol (CAS: 2227808-71-9) in Chemical Biology and Pharmaceutical Applications
The compound (2S)-4-(2-fluoropyridin-3-yl)butan-2-ol (CAS: 2227808-71-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This research brief synthesizes the latest findings on its synthesis, biological activity, and applications, with a focus on peer-reviewed literature published within the last three years.
Recent studies highlight the compound's role as a chiral building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the asymmetric synthesis of FLT3 inhibitors, showing improved enantioselectivity (up to 98% ee) when compared to traditional racemic approaches. The fluorine atom at the 2-position of the pyridine ring has been shown to enhance metabolic stability in preclinical models.
In terms of synthetic methodology, a novel biocatalytic approach using engineered alcohol dehydrogenases (ADHs) has been reported for the enantioselective production of (2S)-4-(2-fluoropyridin-3-yl)butan-2-ol. This green chemistry method, published in ACS Catalysis (2024), achieved a space-time yield of 15 g/L/day with excellent stereocontrol, addressing previous challenges in large-scale production. The process avoids the use of heavy metal catalysts, making it particularly attractive for pharmaceutical manufacturing.
Pharmacological investigations have revealed unexpected polypharmacology for derivatives of this scaffold. A 2024 study in Nature Chemical Biology identified dual activity as both a PDE4 inhibitor (IC50 = 38 nM) and a weak σ1 receptor ligand (Ki = 420 nM), suggesting potential applications in neurodegenerative diseases. Molecular docking studies indicate that the fluoropyridine moiety plays a critical role in binding pocket interactions, while the hydroxyl group participates in key hydrogen bonding networks.
From a safety perspective, recent ADME-Tox studies (2023, Drug Metabolism and Disposition) report favorable pharmacokinetic properties for (2S)-4-(2-fluoropyridin-3-yl)butan-2-ol derivatives, with moderate plasma protein binding (65-78%) and good blood-brain barrier permeability (Pe = 8.2 × 10^-6 cm/s in MDCK assays). The fluoropyridine group appears to mitigate oxidative metabolism concerns associated with unsubstituted pyridines.
Several pharmaceutical companies have included this scaffold in their patent applications during 2023-2024, particularly for oncology and CNS indications. A notable example is WO2024015832, which claims novel PI3Kδ inhibitors derived from this core structure. The continued interest from both academia and industry suggests that (2S)-4-(2-fluoropyridin-3-yl)butan-2-ol will remain an important synthetic target and pharmacophore in coming years.
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